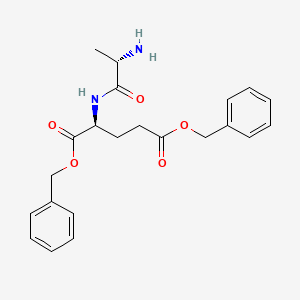

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester has several scientific research applications, including:

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the ester bond in this compound is susceptible to alkaline hydrolysis . This suggests that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.

Biochemical Pathways

It is used in the preparation of alanine-glutamic dendrimer and other polypeptides , indicating that it may play a role in peptide synthesis or modification.

Pharmacokinetics

Given its susceptibility to alkaline hydrolysis , it can be inferred that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.

Result of Action

It is used in proteomics research , suggesting that it may have effects on protein structure or function.

Action Environment

It is known that the ester bond in this compound is susceptible to alkaline hydrolysis , suggesting that the compound’s stability and efficacy may be influenced by the pH of its environment.

Analyse Biochimique

Biochemical Properties

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been genetically encoded into proteins for site-specific protein modifications . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its significant biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester typically involves the esterification of L-glutamic acid with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester undergoes various chemical reactions, including:

Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Major Products Formed

Hydrolysis: L-Alanine and L-glutamic acid.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Alanyl-L-glutamic Acid: A similar compound without the benzyl ester groups.

L-Glutamic Acid γ-Benzyl Ester: A related compound with a single benzyl ester group.

N-α-Boc-L-glutamic Acid γ-Benzyl Ester: A protected form of L-glutamic acid with a benzyl ester group.

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is unique due to its dual benzyl ester groups, which provide additional sites for chemical modification and enhance its utility in various research applications . The presence of both alanine and glutamic acid residues also allows for the study of interactions between these amino acids and other biomolecules .

Propriétés

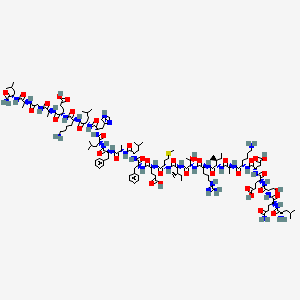

IUPAC Name |

dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRIFZCMNCZLJQ-LPHOPBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737570 | |

| Record name | Dibenzyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87063-91-0 | |

| Record name | Dibenzyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)